molecular formula C13H17N5O2 B251270 2-(3,4-dimethylphenoxy)-N-(2-ethyl-2H-tetraazol-5-yl)acetamide

2-(3,4-dimethylphenoxy)-N-(2-ethyl-2H-tetraazol-5-yl)acetamide

Cat. No. B251270
M. Wt: 275.31 g/mol
InChI Key: PAZZSTZUZGMUBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3,4-dimethylphenoxy)-N-(2-ethyl-2H-tetraazol-5-yl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. This compound is a tetrazole-based derivative that exhibits promising biological activities, making it a valuable tool for scientific research.

Mechanism of Action

The mechanism of action of 2-(3,4-dimethylphenoxy)-N-(2-ethyl-2H-tetraazol-5-yl)acetamide involves the inhibition of bacterial cell wall synthesis by targeting the enzymes responsible for peptidoglycan biosynthesis. The compound also disrupts bacterial membrane integrity, leading to cell death.
Biochemical and Physiological Effects:
In addition to its antibacterial activity, 2-(3,4-dimethylphenoxy)-N-(2-ethyl-2H-tetraazol-5-yl)acetamide exhibits other biochemical and physiological effects. The compound has been shown to possess anti-inflammatory and antioxidant properties, making it a potential therapeutic agent for the treatment of various inflammatory and oxidative stress-related disorders.

Advantages and Limitations for Lab Experiments

The advantages of using 2-(3,4-dimethylphenoxy)-N-(2-ethyl-2H-tetraazol-5-yl)acetamide in lab experiments include its potent antibacterial activity, broad-spectrum activity against various bacterial strains, and its potential as a therapeutic agent for the treatment of inflammatory and oxidative stress-related disorders. However, the limitations of using this compound include its potential toxicity and the need for further studies to determine its safety and efficacy in humans.

Future Directions

There are several future directions for the study of 2-(3,4-dimethylphenoxy)-N-(2-ethyl-2H-tetraazol-5-yl)acetamide. These include:
1. Further studies to determine the safety and efficacy of the compound in humans.
2. Development of new derivatives with improved antibacterial activity and reduced toxicity.
3. Investigation of the compound's potential as a therapeutic agent for the treatment of various inflammatory and oxidative stress-related disorders.
4. Study of the compound's mechanism of action and its interactions with bacterial enzymes involved in peptidoglycan biosynthesis.
5. Exploration of the compound's potential as a lead compound for the development of new antibiotics.
In conclusion, 2-(3,4-dimethylphenoxy)-N-(2-ethyl-2H-tetraazol-5-yl)acetamide is a valuable tool for scientific research due to its potent antibacterial activity and potential therapeutic applications. Further studies are needed to determine its safety and efficacy in humans and to explore its potential as a lead compound for the development of new antibiotics.

Synthesis Methods

The synthesis of 2-(3,4-dimethylphenoxy)-N-(2-ethyl-2H-tetraazol-5-yl)acetamide involves the reaction of 3,4-dimethylphenol with 2-chloroacetyl chloride in the presence of a base, followed by the reaction of the resulting intermediate with 2-ethyl-5-methyl-1H-tetrazole-1-acetic acid. The final product is obtained through purification and isolation steps.

Scientific Research Applications

2-(3,4-dimethylphenoxy)-N-(2-ethyl-2H-tetraazol-5-yl)acetamide has been extensively studied for its potential applications in medicinal chemistry. The compound exhibits potent antibacterial activity against a wide range of bacterial strains, making it a promising candidate for the development of new antibiotics.

properties

Molecular Formula

C13H17N5O2

Molecular Weight

275.31 g/mol

IUPAC Name

2-(3,4-dimethylphenoxy)-N-(2-ethyltetrazol-5-yl)acetamide

InChI

InChI=1S/C13H17N5O2/c1-4-18-16-13(15-17-18)14-12(19)8-20-11-6-5-9(2)10(3)7-11/h5-7H,4,8H2,1-3H3,(H,14,16,19)

InChI Key

PAZZSTZUZGMUBQ-UHFFFAOYSA-N

SMILES

CCN1N=C(N=N1)NC(=O)COC2=CC(=C(C=C2)C)C

Canonical SMILES

CCN1N=C(N=N1)NC(=O)COC2=CC(=C(C=C2)C)C

Origin of Product

United States

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